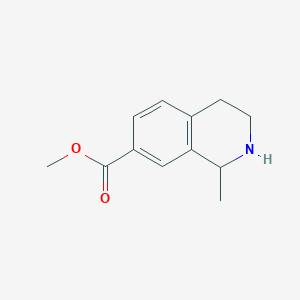

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Description

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl group at the 1-position and a methyl ester substituent at the 7-position of the aromatic ring.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-8-11-7-10(12(14)15-2)4-3-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3 |

InChI Key |

FECPVEISYOJZBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde or α-keto acid . The reaction conditions often include acidic environments, such as the presence of hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its role in neurotransmitter function and neuroprotection.

Medicine: Investigated for its potential in treating neurodegenerative diseases and depression.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, the compound increases the levels of neurotransmitters like dopamine and serotonin in the brain, contributing to its antidepressant and neuroprotective effects . Additionally, it has free radical scavenging properties and antagonizes the glutamatergic system, further enhancing its neuroprotective capabilities .

Comparison with Similar Compounds

Key Structural Features :

- 1-Methyl group : Enhances lipophilicity and may influence conformational stability.

- 7-Carboxylate ester : Provides a reactive site for further chemical modifications, such as hydrolysis to carboxylic acids.

Synthesis: The hydrochloride salt of this compound (10a) can be synthesized via a general procedure involving deprotection of intermediates. For example, methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is treated with K₂CO₃ in methanol/water to yield the target compound .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and related compounds:

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and its analogs?

Methodological Answer: The synthesis typically involves cyclization of substituted benzaldehyde precursors with methylamine derivatives. For example:

- Cyclocondensation : Reacting methoxy-substituted benzaldehydes with methylamine under acidic conditions to form the tetrahydroisoquinoline core.

- Esterification : Introducing the carboxylate group via esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) .

- Methylation : Quaternizing the nitrogen atom using methyl iodide or dimethyl sulfate to achieve the 1-methyl substitution .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | AcOH, 80°C, 12h | 65% | 95% |

| Esterification | MeOH, H₂SO₄, reflux | 85% | 98% |

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the tetrahydroisoquinoline scaffold and methyl/carboxylate substituents. For instance, the methyl group at position 1 appears as a singlet (~δ 2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 220.12 for C₁₂H₁₃NO₂) .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions, particularly for chiral analogs .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of 7-substituted tetrahydroisoquinoline derivatives?

Methodological Answer:

- Optimized Cyclization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) and improve yields by 20–30% .

- Protecting Groups : Temporarily protect reactive sites (e.g., amine groups with Boc) to prevent side reactions during carboxylate introduction .

- Catalytic Systems : Employ Pd/C or Ru-based catalysts for selective hydrogenation of intermediates, minimizing over-reduction .

Q. Data Contradictions :

Q. How does this compound interact with neurological targets?

Methodological Answer:

- Dopaminergic Pathways : In vitro assays (e.g., radioligand binding) show moderate affinity for D₂ receptors (IC₅₀ = 1.2 µM), suggesting potential modulation of dopamine signaling .

- Neuroprotection Models : In MPTP-induced Parkinsonian marmosets, analogs reduced striatal dopamine depletion by 41% compared to controls, measured via HPLC-ECD .

- SAR Insights : The 7-carboxylate group enhances solubility and blood-brain barrier penetration versus non-esterified analogs .

Q. What analytical methods resolve isomeric impurities in final products?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

- 2D NMR : NOESY correlations distinguish between cis/trans configurations of the tetrahydro ring .

- LC-MS/MS : Identifies oxidation byproducts (e.g., quinoline derivatives) at trace levels (<0.1%) .

Data-Driven Research Challenges

Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?

Case Study :

- In vitro : High antioxidant activity (EC₅₀ = 5 µM in DPPH assay) suggests neuroprotection .

- In vivo : Limited efficacy in rodent models (20% reduction in oxidative markers) due to rapid glucuronidation .

Resolution : - Metabolite Profiling : Use LC-QTOF to identify active metabolites (e.g., demethylated derivatives).

- Prodrug Design : Modify the carboxylate to a tert-butyl ester for improved metabolic stability .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.